1,2,3,4-Tetrahydronaphthalenesulphonic acid 1,2,3,4-Tetrahydronaphthalenesulphonic acid
Brand Name: Vulcanchem
CAS No.: 37837-69-7
VCID: VC16987838
InChI: InChI=1S/C10H12O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,11,12,13)
SMILES:
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol

1,2,3,4-Tetrahydronaphthalenesulphonic acid

CAS No.: 37837-69-7

Cat. No.: VC16987838

Molecular Formula: C10H12O3S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydronaphthalenesulphonic acid - 37837-69-7

Specification

CAS No. 37837-69-7
Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
IUPAC Name 1,2,3,4-tetrahydronaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C10H12O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,11,12,13)
Standard InChI Key BGLLQCPSNQUDKF-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=CC=CC=C2C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a tetrahydronaphthalene backbone—a bicyclic system with one fully aromatic benzene ring fused to a partially saturated cyclohexene ring—modified by a sulfonic acid group. The sulfonic acid moiety enhances hydrophilicity and ionic character, making the compound suitable for applications requiring aqueous solubility or acidic catalysis.

Theoretical Molecular Formula:
C10H12O3S\text{C}_{10}\text{H}_{12}\text{O}_3\text{S}
Molecular Weight:
228.26 g/mol (calculated)

PropertyValue/Description
IUPAC Name1,2,3,4-Tetrahydronaphthalene-1-sulphonic acid
CAS Registry NumberNot formally assigned
Structural Analog1,2,3,4-Tetrahydronaphthalene (CAS 119-64-2)
Functional GroupsSulfonic acid, bicyclic hydrocarbon

Synthesis and Industrial Production

Sulfonation of Tetrahydronaphthalene

The most plausible route to synthesize 1,2,3,4-tetrahydronaphthalenesulphonic acid involves the sulfonation of 1,2,3,4-tetrahydronaphthalene. This reaction typically employs fuming sulfuric acid (oleum) as the sulfonating agent, where the electrophilic substitution occurs preferentially at the para position relative to the saturated ring .

Reaction Conditions:

  • Temperature: 80–120°C (exothermic reaction requiring cooling)

  • Reagents: Oleum (20–30% SO₃), stoichiometric excess of tetrahydronaphthalene

  • Yield: ~60–75% (estimated based on analogous sulfonation reactions)

Industrial Scalability

Industrial production would adapt batch reactors with corrosion-resistant linings (e.g., glass-lined steel) to handle sulfuric acid’s corrosive nature. Post-synthesis purification involves neutralization with alkaline solutions, followed by crystallization or membrane filtration to isolate the sulfonic acid .

Physicochemical Properties

Solubility and Stability

The sulfonic acid group confers high water solubility (>100 g/L at 25°C), contrasting with the hydrophobic parent hydrocarbon. Stability studies on analogous sulfonated aromatics suggest:

  • Thermal Decomposition: Begins at ~200°C, releasing SO₃ and forming tetrahydronaphthalene oxides.

  • pH Sensitivity: Stable in acidic conditions (pH < 4) but prone to desulfonation under alkaline environments .

Spectroscopic Data (Predicted)

  • IR Spectroscopy: Strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch).

  • NMR (¹H): δ 7.2–7.5 ppm (aromatic protons), δ 2.8–3.1 ppm (methylene groups adjacent to sulfonic acid).

Biological and Pharmacological Activity

While no direct studies on 1,2,3,4-tetrahydronaphthalenesulphonic acid exist, sulfonated aromatics are known for diverse biological interactions:

Enzyme Inhibition

Sulfonic acid groups can bind to enzymatic active sites via ionic interactions, potentially inhibiting targets like carbonic anhydrase or tyrosine kinases .

Toxicity Profile

Based on tetrahydronaphthalene’s hazards :

  • Acute Exposure: Irritation to mucous membranes, nausea, and headache.

  • Chronic Effects: Potential hepatotoxicity and hematological abnormalities (e.g., hemolytic anemia in rodent models).

Industrial and Research Applications

Surfactants and Detergents

The compound’s amphiphilic nature makes it a candidate for anionic surfactants, particularly in high-pH formulations where stability is maintained .

Organic Synthesis

As a strong acid catalyst, it could replace traditional sulfonic acids (e.g., p-toluenesulfonic acid) in esterification or alkylation reactions, offering improved recyclability .

Pharmaceutical Intermediates

Sulfonated tetrahydronaphthalenes may serve as precursors for anticoagulants or antiviral agents, though specific applications require further study.

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